2-Phenylacetoacetonitrile
Overview
Description
alphaIt is a crystalline solid that is primarily used as a precursor in the synthesis of various chemicals, including amphetamines . This compound is of significant interest in both research and industrial applications due to its versatile chemical properties.
Preparation Methods
.alpha.-Phenylacetoacetonitrile can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetate with benzyl cyanide in the presence of sodium ethoxide. The reaction mixture is heated and then cooled to precipitate the product . Another method involves the use of inorganic acids such as sulfuric acid, hydrochloric acid, or phosphoric acid to hydrolyze the compound . Industrial production methods often utilize similar synthetic routes but on a larger scale to achieve higher yields and purity.
Chemical Reactions Analysis
.alpha.-Phenylacetoacetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ethoxide, glacial acetic acid, and various inorganic acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenylacetic acid, while reduction can produce secondary alcohols .
Scientific Research Applications
.alpha.-Phenylacetoacetonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. In chemistry, it serves as a precursor for the synthesis of amphetamines and other related compounds . In biology, it is used in studies involving enzyme reactions and metabolic pathways. In forensic science, it is utilized as an analytical reference standard for the identification and characterization of various substances .
Mechanism of Action
The mechanism of action of .alpha.-Phenylacetoacetonitrile involves its interaction with specific molecular targets and pathways. As a precursor in the synthesis of amphetamines, it undergoes chemical transformations that lead to the formation of active compounds. These active compounds then interact with neurotransmitter systems in the brain, affecting the release and uptake of neurotransmitters such as dopamine and serotonin .
Comparison with Similar Compounds
.alpha.-Phenylacetoacetonitrile is similar to other compounds such as phenylacetone (P2P) and benzyl cyanide. it is unique in its specific chemical structure and reactivity. Phenylacetone, for example, is a colorless liquid with a distinct floral odor and is used in the synthesis of various pharmaceuticals and fragrances . Benzyl cyanide, on the other hand, is used as a solvent and in the synthesis of other organic compounds . The unique properties of .alpha.-Phenylacetoacetonitrile make it particularly valuable in the synthesis of amphetamines and related compounds .
References
Properties
IUPAC Name |
3-oxo-2-phenylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNWFTMUBKJWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863402 | |
Record name | alpha-Acetylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4468-48-8 | |
Record name | α-Acetylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4468-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Acetylphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylacetoacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylacetoacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylacetoacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, .alpha.-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Acetylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-acetylphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | APAAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/302PX39407 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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